molecular formula C16H10BrNO2 B13718910 8-Bromo-2-phenylquinoline-4-carboxylic acid

8-Bromo-2-phenylquinoline-4-carboxylic acid

Cat. No.: B13718910
M. Wt: 328.16 g/mol
InChI Key: FPYDZTQBMQOCTK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Bromo-2-phenylquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-phenylquinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and may be carried out at elevated temperatures to ensure complete bromination.

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

8-Bromo-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

8-Bromo-2-phenylquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of histone deacetylases, enzymes that regulate gene expression by removing acetyl groups from histone proteins . This inhibition can lead to changes in chromatin structure and gene expression, ultimately affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar compounds to 8-Bromo-2-phenylquinoline-4-carboxylic acid include:

    2-Phenylquinoline-4-carboxylic acid: Lacks the bromine substituent but shares the quinoline core structure.

    8-Chloro-2-phenylquinoline-4-carboxylic acid: Contains a chlorine atom instead of bromine, offering different reactivity and properties.

    8-Iodo-2-phenylquinoline-4-carboxylic acid: Features an iodine atom, which can be used for further functionalization through coupling reactions.

The uniqueness of this compound lies in its bromine substituent, which provides specific reactivity for substitution and coupling reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H10BrNO2

Molecular Weight

328.16 g/mol

IUPAC Name

8-bromo-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H10BrNO2/c17-13-8-4-7-11-12(16(19)20)9-14(18-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,19,20)

InChI Key

FPYDZTQBMQOCTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=C2)C(=O)O

Origin of Product

United States

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